

Phenacaine hydrochloride CAS number and chemical identifiers

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Compound of Interest

Compound Name: Phenacaine hydrochloride

Cat. No.: B1605459

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Phenacaine Hydrochloride: A Technical Guide for Researchers

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with **Phenacaine hydrochloride**. It details the compound's chemical identity, mechanism of action, and provides a framework for its analytical quantification and synthesis.

Chemical Identifiers and Physicochemical Properties

Phenacaine hydrochloride, a synthetic local anesthetic, is chemically known as N,N'-bis(4-ethoxyphenyl)ethanimidamide hydrochloride. It is also recognized by its historical name, **Holocaine hydrochloride**.^[1] The compound is supplied as a solid and presents as faintly bitter crystals that are stable in air.^{[1][2]}

Below is a summary of its key chemical identifiers and physicochemical properties.

Table 1: Chemical Identifiers for **Phenacaine Hydrochloride**

Identifier	Value	Reference
CAS Number	620-99-5	[1][3][4][5][6]
PubChem CID	12113	[3]
IUPAC Name	N,N'-bis(4-ethoxyphenyl)ethanimidamide; hydrochloride	[1][3][6]
Molecular Formula	C18H23ClN2O2	[3][5][6][7]
Molecular Weight	334.84 g/mol	[1][2][6][7][8]
InChI	InChI=1S/C18H22N2O2.ClH/c1-4-21-17-10-6-15(7-11-17)19-14(3)20-16-8-12-18(13-9-16)22-5-2;/h6-13H,4-5H2,1-3H3,(H,19,20);1H	[3][4]
InChIKey	RRRKUSYYBYVMC-UHFFFAOYSA-N	[1][4]
Canonical SMILES	CCOC1=CC=C(C=C1)NC(=N)C2=CC=C(C=C2)OCC)C.Cl	[3][4]
EINECS Number	210-662-4	[3][5]
UNII	2B61HM98KO	[3]

| Synonyms | Holocaine hydrochloride, N,N'-Bis(p-ethoxyphenyl)acetamidine hydrochloride, Phenacaine HCl |[1][3][4][5][6][7] |

Table 2: Physicochemical Properties of **Phenacaine Hydrochloride**

Property	Value	Reference
Melting Point	190-192 °C (anhydrous)	[1][2]
Solubility	Soluble in water, alcohol, and chloroform. Insoluble in ether. One gram dissolves in 50 ml of water.	[1][2]

| Appearance | Faintly bitter crystals |[1][2] |

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for **Phenacaine hydrochloride** as a local anesthetic is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1] VGSCs are transmembrane proteins essential for the initiation and propagation of action potentials. By reversibly binding to these channels, **Phenacaine hydrochloride** stabilizes the neuron's membrane in a depolarized state, preventing the influx of sodium ions that is necessary for the generation of a nerve impulse.[1] This inhibition of depolarization effectively blocks the conduction of pain signals.

The interaction is thought to be state-dependent, with a higher affinity for the open and inactivated states of the channel compared to the resting state. This property can lead to a "use-dependent" block, where the degree of inhibition is more pronounced in rapidly firing neurons.

Caption: Mechanism of **Phenacaine hydrochloride** on Voltage-Gated Sodium Channels.

Experimental Protocols

While specific, validated experimental protocols for **Phenacaine hydrochloride** are not readily available in the public domain, this section outlines standard methodologies for the analysis and characterization of local anesthetics, which can be adapted for **Phenacaine hydrochloride**.

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely used method for the quantitative analysis of pharmaceutical compounds. The following is a general protocol that can be adapted for **Phenacaine hydrochloride**.

Objective: To develop a validated RP-HPLC method for the quantification of **Phenacaine hydrochloride** in bulk or formulated products.

Instrumentation and Reagents:

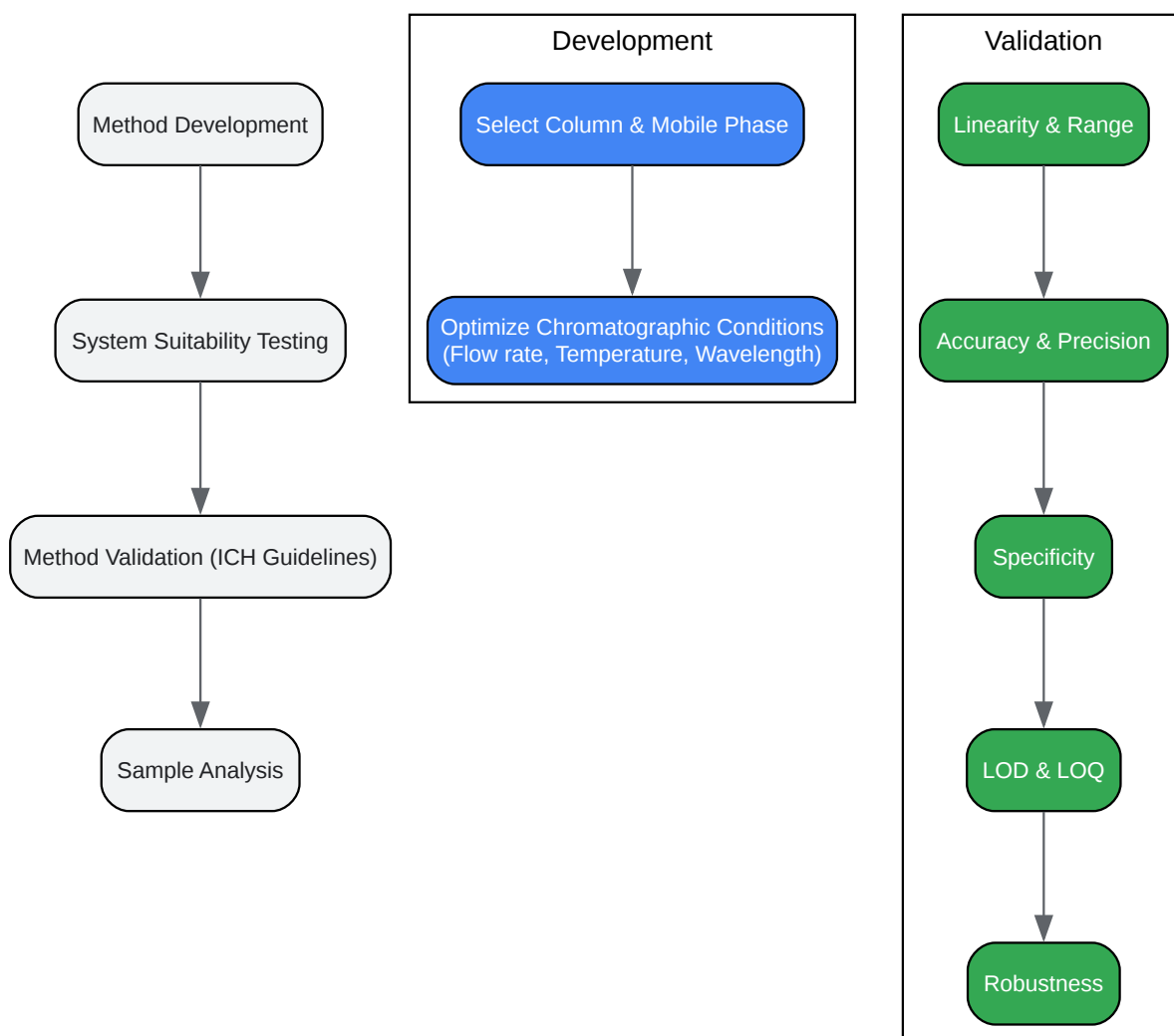
- HPLC system with a UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- **Phenacaine hydrochloride** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphate buffer
- Water (HPLC grade)

Chromatographic Conditions (Example):

- Mobile Phase: A mixture of phosphate buffer (pH adjusted, e.g., to 2.5), acetonitrile, and methanol. The exact ratio (e.g., 70:20:10 v/v/v) should be optimized.
- Flow Rate: 1.0 - 1.5 mL/min
- Column Temperature: Ambient or controlled (e.g., 30 °C)
- Detection Wavelength: To be determined by UV-Vis spectral analysis of **Phenacaine hydrochloride** (a common starting point for similar compounds is around 230 nm).

- Injection Volume: 20 μ L

Method Development and Validation Workflow:



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Caption: Workflow for HPLC Method Development and Validation.

Characterization of Sodium Channel Blockade using Patch-Clamp Electrophysiology

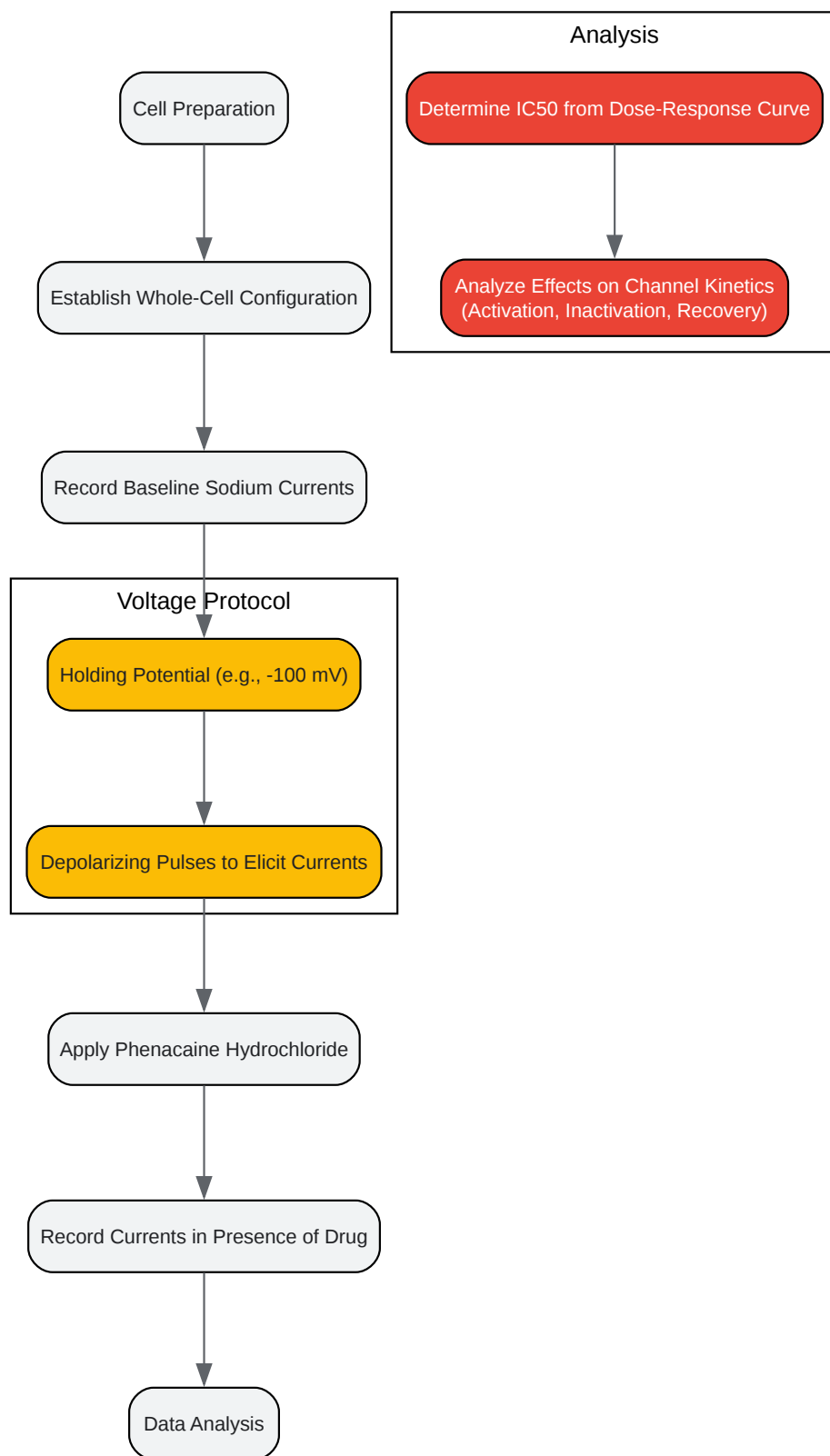
Patch-clamp electrophysiology is the gold standard technique for studying the effects of drugs on ion channels.

Objective: To characterize the inhibitory effects of **Phenacaine hydrochloride** on voltage-gated sodium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing a specific Nav subtype).

Materials and Solutions:

- Patch-clamp amplifier and data acquisition system
- Microscope
- Micromanipulators
- Cell culture expressing the target VGSC subtype
- External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).
- **Phenacaine hydrochloride** stock solution (dissolved in a suitable solvent and diluted in the external solution).

Experimental Workflow:



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Caption: Workflow for Patch-Clamp Electrophysiology Experiments.

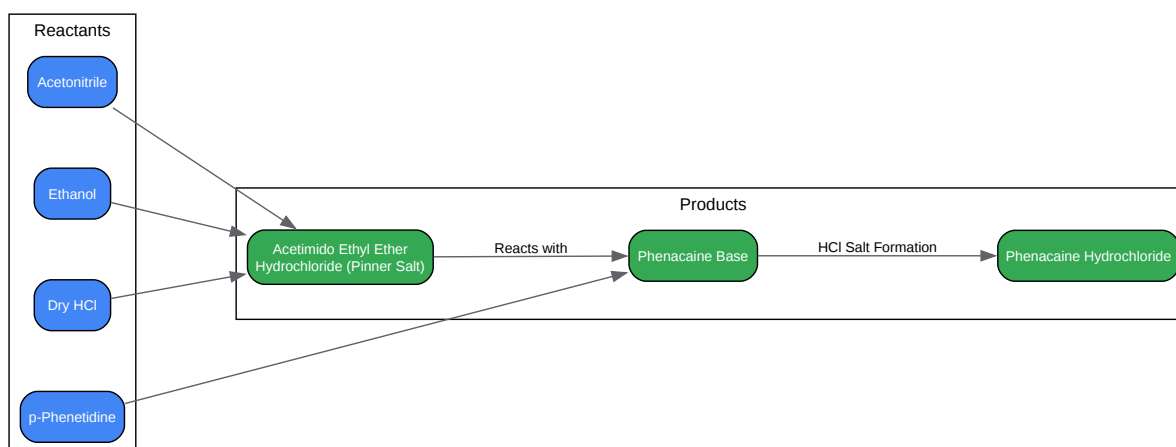
Synthesis of Phenacaine Hydrochloride

The synthesis of **Phenacaine hydrochloride** can be achieved through a Pinner reaction, which is a classic method for preparing amidines. The general synthesis involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride (Pinner salt), which is then reacted with an amine.

Precursors:

- p-Phenetidine (4-ethoxyaniline)
- Acetonitrile
- Anhydrous alcohol (e.g., ethanol)
- Dry hydrogen chloride gas

Logical Flow of Synthesis:



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Caption: Logical Flow of **Phenacaine Hydrochloride** Synthesis.

Note: Detailed experimental procedures for the synthesis of **Phenacaine hydrochloride** are described in historical chemical literature and patents (e.g., DE 79868). Researchers should consult these original sources for specific reaction conditions, purification methods, and safety precautions.

Conclusion

This technical guide provides a foundational understanding of **Phenacaine hydrochloride** for research and development purposes. The information on chemical identifiers, mechanism of action, and generalized experimental protocols for analysis and characterization offers a starting point for laboratory work. Further adaptation and validation of the outlined experimental methods will be necessary for specific applications.

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